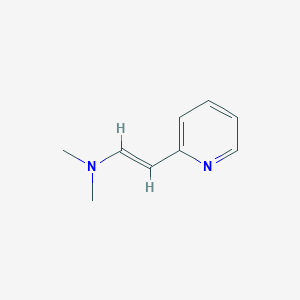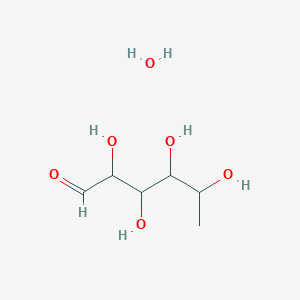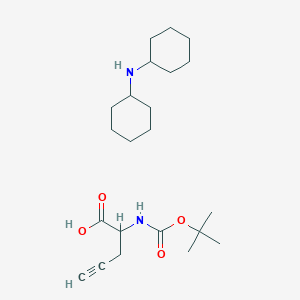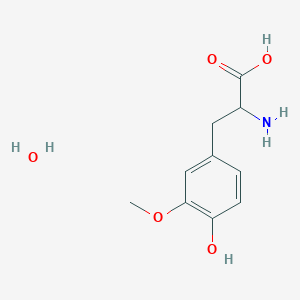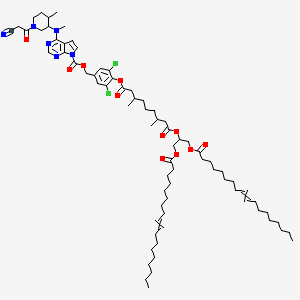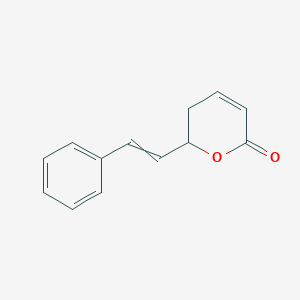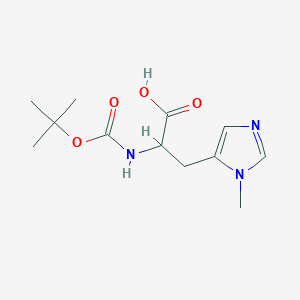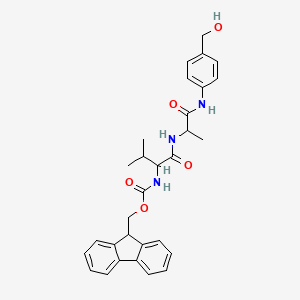
Fmoc-Val-Ala-PAB-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Val-Ala-PAB-OH typically involves the following steps :
Activation of Fmoc-Val-OH: Fmoc-Val-OH is activated using N-hydroxysuccinimide (NHS) and N,N’-dicyclohexylcarbodiimide (DCC).
Formation of Fmoc-Val-Ala-OH: The activated Fmoc-Val-OH is then reacted with L-alanine to form Fmoc-Val-Ala-OH.
Synthesis of this compound: Fmoc-Val-Ala-OH is reacted with 4-aminobenzyl alcohol (PAB) to produce this compound.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated solid-phase peptide synthesis (SPPS) techniques. These methods ensure high purity and yield, making the compound suitable for research and pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-Val-Ala-PAB-OH undergoes several types of chemical reactions, including:
Cleavage Reactions: The compound is cleaved by lysosomal proteolytic enzymes, releasing the drug payload in targeted cells
Deprotection Reactions: The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations
Common Reagents and Conditions
Cleavage Reactions: Lysosomal proteolytic enzymes are commonly used.
Deprotection Reactions: Basic conditions, such as piperidine in DMF, are used to remove the Fmoc group
Major Products Formed
Cleavage Reactions: The major products are the free drug payload and the cleaved linker.
Deprotection Reactions: The major product is the free amine
Wissenschaftliche Forschungsanwendungen
Fmoc-Val-Ala-PAB-OH has a wide range of scientific research applications, including :
Chemistry: Used in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates.
Biology: Facilitates targeted drug delivery in biological systems.
Medicine: Used in the development of targeted cancer therapies and other therapeutic agents.
Industry: Employed in the production of high-purity bioconjugates for pharmaceutical applications.
Wirkmechanismus
The mechanism of action of Fmoc-Val-Ala-PAB-OH involves its cleavage by lysosomal proteolytic enzymes in targeted cells. This cleavage releases the drug payload, which can then exert its therapeutic effects. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Val-Cit-PABA: Another cleavable linker used in ADC synthesis.
Fmoc-Val-Ala-OH: A precursor in the synthesis of Fmoc-Val-Ala-PAB-OH.
Fmoc-PABA-OH: Used in the synthesis of various bioconjugates.
Uniqueness
This compound is unique due to its high stability in human plasma and its efficient cleavage by lysosomal proteolytic enzymes. This makes it particularly valuable in the synthesis of ADCs for targeted drug delivery .
Eigenschaften
IUPAC Name |
9H-fluoren-9-ylmethyl N-[1-[[1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N3O5/c1-18(2)27(29(36)31-19(3)28(35)32-21-14-12-20(16-34)13-15-21)33-30(37)38-17-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,18-19,26-27,34H,16-17H2,1-3H3,(H,31,36)(H,32,35)(H,33,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEQFKSWCKVBTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
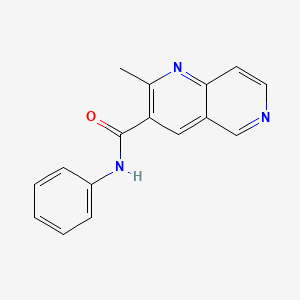
![2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane3,3,9,9-tetraoxide](/img/structure/B13392341.png)
![1-[3-(Benzoylsulfanyl)-2-methylpropanoyl]-4-(phenylsulfanyl)proline](/img/structure/B13392344.png)
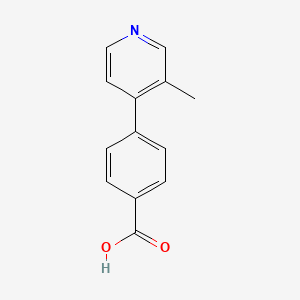
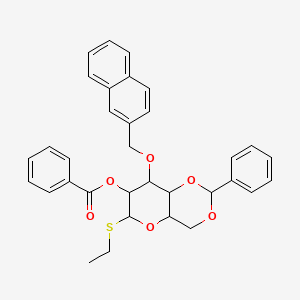
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]triphenyl-D-methionine](/img/structure/B13392378.png)
